Cyclohexanehexone

Catalog No.
S749526
CAS No.
527-31-1
M.F
C6O6
M. Wt
168.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanehexone

CAS Number

527-31-1

Product Name

Cyclohexanehexone

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexone

Molecular Formula

C6O6

Molecular Weight

168.06 g/mol

InChI

InChI=1S/C6O6/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

PKRGYJHUXHCUCN-UHFFFAOYSA-N

SMILES

C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O

Canonical SMILES

C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O

Organic Battery Research:

Cyclohexanehexone (C₆O₆) has been explored as a potential cathode material for rechargeable organic batteries. Research suggests that C₆O₆ exhibits promising properties, including good electrochemical stability and high theoretical capacity (around 600 mAh/g) []. However, further research is needed to address its limitations, such as low conductivity and challenges associated with cyclability (the ability to undergo repeated charge and discharge cycles) [].

Fundamental Studies in Chemistry:

C₆O₆ can serve as a model molecule for studying various fundamental chemical phenomena. Its well-defined structure allows researchers to investigate:

  • Redox chemistry: The ability of C₆O₆ to undergo oxidation and reduction reactions makes it a valuable tool for studying electron transfer processes and energy storage mechanisms [].
  • Molecular recognition: C₆O₆ can be used to design and test new materials for molecular recognition, which has applications in areas like sensors and drug delivery [].

Material Science Applications:

The unique properties of C₆O₆ may hold potential for applications in material science. Its rigid structure and ability to form various supramolecular assemblies suggest possibilities for:

  • Organic photovoltaics: C₆O₆ could be incorporated into organic solar cells to improve their efficiency and stability [].
  • Organic semiconductors: C₆O₆ might be used in the development of new organic semiconductors with tailored properties for electronic devices [].

Cyclohexanehexone, also known as hexaketocyclohexane or triquinoyl, is an organic compound with the molecular formula C6O6C_6O_6. It is classified as an oxocarbon, specifically a hexamer of carbon monoxide. This compound is characterized by its six ketone functional groups, which contribute to its reactivity and potential applications in various fields, including energy storage and biochemical research. Cyclohexanehexone is noted for its instability, being less stable than its sulfur analog, cyclohexanehexathione. It has primarily been observed in mass spectrometry studies as an ionized fragment rather than in its stable form .

, notably oxidation and reduction processes. Its ability to undergo electron transfer makes it a valuable subject for studying redox reactions. The compound can be viewed as the neutral counterpart of the rhodizonate anion (C6O26C_6O_2^{−6}), and its singly charged anion (C6O6C_6O^{−6}) has been detected in mass spectrometry experiments . The compound's reactivity is influenced by its structural properties, allowing it to interact with various reagents and participate in complex biochemical pathways.

The synthesis of cyclohexanehexone typically involves the oligomerization of carbon monoxide in the presence of molybdenum carbonyls. This method allows for the formation of the compound's unique structure through controlled reactions that facilitate the assembly of multiple carbonyl groups . Alternative methods may include photochemical processes or reactions involving other carbonyl-containing precursors.

Cyclohexanehexone has garnered attention for its potential applications in energy storage systems, particularly as a high-capacity anode material for lithium-ion batteries. It demonstrates an ultrahigh capacity of 902 mAh g⁻¹ with an average voltage of 1.7 V, corresponding to a high energy density of 1533 Wh kg⁻¹ . Additionally, its biochemical properties make it suitable for use in drug delivery systems and biosensors, leveraging its interactions with cellular components.

Cyclohexanehexone shares structural similarities with several other compounds, particularly those within the oxocarbon family. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeNotable Features
CyclopentanepentonePentacarbon ketoneContains five carbon atoms and five ketones
Ethylenetetracarboxylic dianhydrideTetracarboxylic acidContains four carboxylic acid groups
CyclohexanehexathioneHexathioneSimilar structure but contains sulfur instead of oxygen

Cyclohexanehexone stands out due to its unique configuration of six ketones within a cyclohexane framework, which differentiates it from other oxocarbon compounds like cyclopentanepentone and cyclohexanehexathione .

XLogP3

-0.7

UNII

7ZR8062LFD

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

527-31-1

Wikipedia

Hexaketocyclohexane

Dates

Modify: 2023-08-15

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